1,3-Diarylpyrazole Scaffold: Established Antiproliferative Activity Baseline in Human Cancer Cell Lines
While direct biological data for 871110-08-6 are not published, its core 1,3-diarylpyrazole scaffold has been extensively characterized. In a combinatorial library study, ester and amide derivatives of 1,3-diarylpyrazoles demonstrated antiproliferative activity across multiple human cancer cell lines, with the most potent compounds achieving IC50 values of 1.88 μM (MCF7), 2.12 μM (B16-F10), and 8.12-9.63 μM (Raji) [1]. These data establish the scaffold's intrinsic capacity for anticancer activity and provide a quantitative baseline for evaluating 871110-08-6 in analogous assays. The target compound incorporates the identical 1,3-diarylpyrazole core with distinct substitution (4-fluorophenyl at N1, phenyl at C3, methylthio at C5) that may modulate potency relative to these published benchmarks.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not yet reported; scaffold baseline established |
| Comparator Or Baseline | 1,3-Diarylpyrazole derivatives: IC50 = 1.88 μM (MCF7), 2.12 μM (B16-F10), 8.12-9.63 μM (Raji) |
| Quantified Difference | Baseline range: 1.88-9.63 μM across cell lines; target compound activity unknown |
| Conditions | MTT assay; MCF7 (breast), MDA-MB-231 (breast), HeLa (cervical), Raji (B-cell lymphoma), HL60 (leukemia) human cancer cell lines |
Why This Matters
Establishes quantitative activity expectations for 1,3-diarylpyrazole scaffolds, enabling rational benchmarking of 871110-08-6 in anticancer screening programs.
- [1] Baytas SN, Inceler N, Yilmaz A. Synthesis, cytotoxicity, and molecular properties prediction of novel 1,3-diarylpyrazole derivatives. Med Chem Res. 2013;22:4893-4908. View Source
